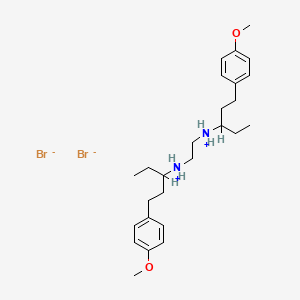
N,N'-Bis(1-ethyl-3-(p-methoxyphenyl)propyl)ethylenediamine dihydrobromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-methoxyphenyl)pentan-3-yl-[2-[1-(4-methoxyphenyl)pentan-3-ylazaniumyl]ethyl]azanium dibromide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a dibromide salt form, which contributes to its stability and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-methoxyphenyl)pentan-3-yl-[2-[1-(4-methoxyphenyl)pentan-3-ylazaniumyl]ethyl]azanium dibromide typically involves multiple steps. The initial step often includes the formation of the 1-(4-methoxyphenyl)pentan-3-yl intermediate through a Friedel-Crafts alkylation reaction. This intermediate is then reacted with ethylenediamine to form the desired azanium compound. The final step involves the addition of hydrobromic acid to yield the dibromide salt .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
1-(4-methoxyphenyl)pentan-3-yl-[2-[1-(4-methoxyphenyl)pentan-3-ylazaniumyl]ethyl]azanium dibromide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the bromide ions can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for halide exchange reactions.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of iodide or other substituted derivatives.
Aplicaciones Científicas De Investigación
1-(4-methoxyphenyl)pentan-3-yl-[2-[1-(4-methoxyphenyl)pentan-3-ylazaniumyl]ethyl]azanium dibromide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the development of advanced materials and chemical processes
Mecanismo De Acción
The mechanism of action of 1-(4-methoxyphenyl)pentan-3-yl-[2-[1-(4-methoxyphenyl)pentan-3-ylazaniumyl]ethyl]azanium dibromide involves its interaction with specific molecular targets. The compound’s azanium groups can form hydrogen bonds and electrostatic interactions with biological molecules, influencing various biochemical pathways. These interactions can modulate enzyme activity, receptor binding, and signal transduction processes .
Comparación Con Compuestos Similares
Similar Compounds
1-(4-methoxyphenyl)pentan-3-yl hydrogen sulfate: Similar structure but different functional group.
3,4,5-trihydroxy-6-{[1-(4-methoxyphenyl)pentan-3-yl]oxy}oxane-2-carboxylic acid: Contains additional hydroxyl groups and a carboxylic acid moiety
Uniqueness
1-(4-methoxyphenyl)pentan-3-yl-[2-[1-(4-methoxyphenyl)pentan-3-ylazaniumyl]ethyl]azanium dibromide is unique due to its dibromide salt form, which enhances its stability and reactivity compared to similar compounds. This uniqueness makes it valuable in specific chemical and biological applications .
Propiedades
Número CAS |
101418-43-3 |
|---|---|
Fórmula molecular |
C26H42Br2N2O2 |
Peso molecular |
574.4 g/mol |
Nombre IUPAC |
1-(4-methoxyphenyl)pentan-3-yl-[2-[1-(4-methoxyphenyl)pentan-3-ylazaniumyl]ethyl]azanium;dibromide |
InChI |
InChI=1S/C26H40N2O2.2BrH/c1-5-23(13-7-21-9-15-25(29-3)16-10-21)27-19-20-28-24(6-2)14-8-22-11-17-26(30-4)18-12-22;;/h9-12,15-18,23-24,27-28H,5-8,13-14,19-20H2,1-4H3;2*1H |
Clave InChI |
KFFBMNRJPKYIQV-UHFFFAOYSA-N |
SMILES canónico |
CCC(CCC1=CC=C(C=C1)OC)[NH2+]CC[NH2+]C(CC)CCC2=CC=C(C=C2)OC.[Br-].[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


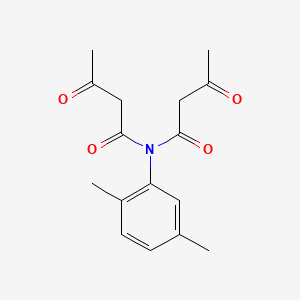
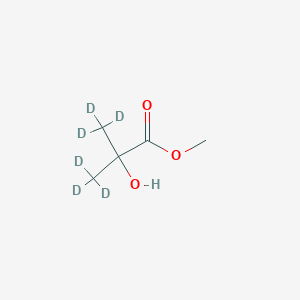
![tert-butyl N-[(2S)-1-[methoxy(methyl)amino]-1-oxo-3-(4-phenylmethoxyphenyl)propan-2-yl]carbamate](/img/structure/B13744089.png)
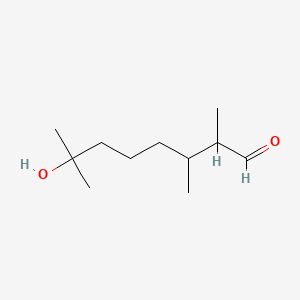

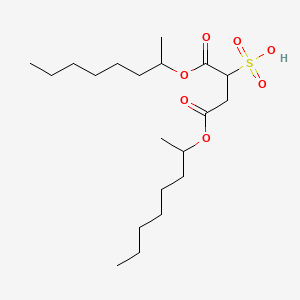


![4,4',4'',4''',4'''',4'''''-(9,10-Dihydro-9,10-[1,2]benzenoanthracene-2,3,6,7,14,15-hexayl)hexabenzonitrile](/img/structure/B13744123.png)
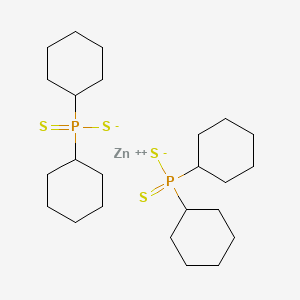
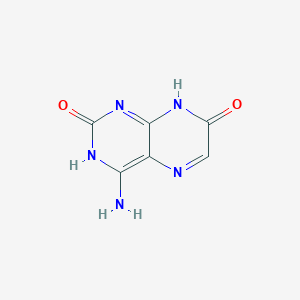

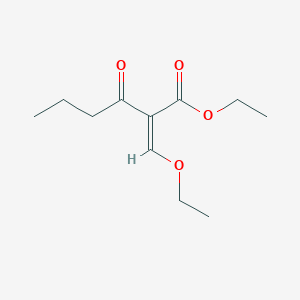
![Butan-2-one O,O'-[(2-methoxyethoxy)methylsilanediyl]dioxime](/img/structure/B13744163.png)
